5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitrobenzyl group, and a pyrimidine trione core
Preparation Methods
The synthesis of 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrimidine trione core, followed by the introduction of the bromine atom and the nitrobenzyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and the pyrimidine trione core may also play roles in its biological activity by binding to specific enzymes or receptors.
Comparison with Similar Compounds
Similar compounds to 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione include:
- 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- 5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
These compounds share similar structural features but differ in the substituents attached to the core structure, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
IUPAC Name |
5-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O6/c1-22-18(25)15(19(26)23(2)20(22)27)9-13-5-8-17(16(21)10-13)30-11-12-3-6-14(7-4-12)24(28)29/h3-10H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOBAFYTUXXVPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C(=O)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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